

# atomic layer deposition SiCN films using bis(trichlorosilyl)methane

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## Compound Focus: Bis(trichlorosilyl)methane

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## Overview of SiCN ALD from a Key Patent

The primary source identified is a US patent (US9643844B2) titled "Low temperature atomic layer deposition of films comprising SiCN or SiCON" [1]. This patent establishes that **bis(trichlorosilyl)methane** and its derivatives are used as precursors for depositing SiCN films.

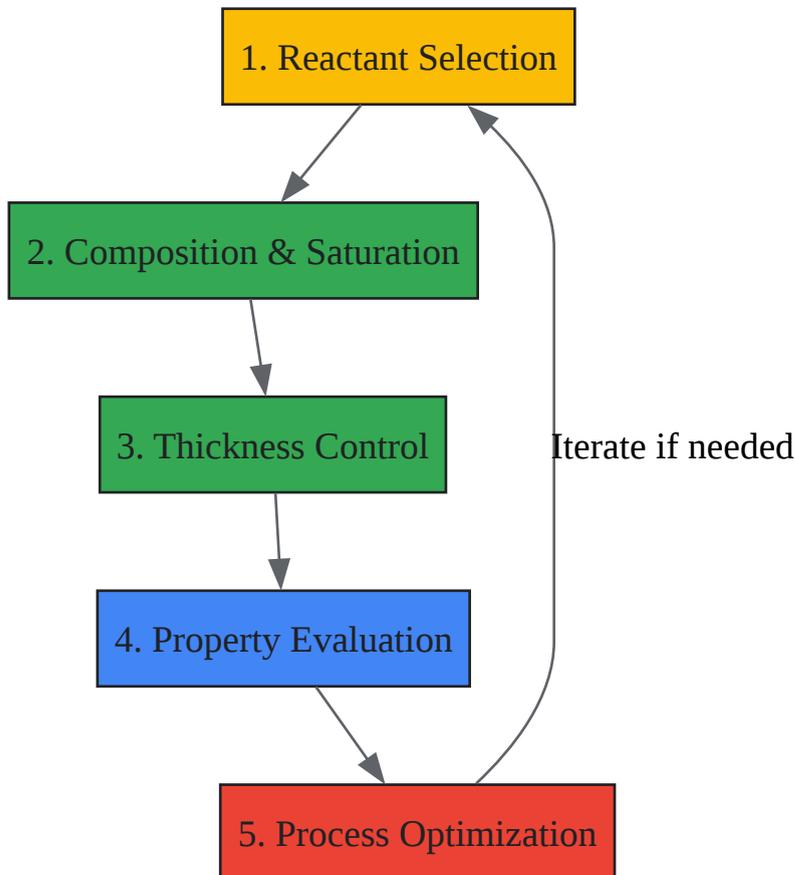
The table below summarizes the core information about the ALD process as described in the patent:

Aspect	Description
Target Film	Silicon Carbonitride (SiCN) [1]
Key Precursor	Bis(trichlorosilyl)methane and related organosilane compounds [1]
Process Type	Atomic Layer Deposition (ALD) [1]
General Claim	Deposition at low temperatures (e.g., below 450°C, preferably below 200°C) [1]

The patent confirms the feasibility of the process but describes it in broad, claims-oriented language. It does not provide a full, detailed recipe with specific dosing times, purge durations, or pressure parameters needed for a laboratory protocol [1].

## A Framework for Developing Your ALD Protocol

To bridge the gap between the patent claim and a workable laboratory method, you can follow a structured process development approach, which is standard in the ALD field [2]. The diagram below outlines the key stages of this development workflow.



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For each stage in the diagram, here are the experimental goals and methodologies based on general ALD best practices [2]:

- **Step 1: Reactant Selection**

- **Precursor: Bis(trichlorosilyl)methane.**
- **Co-reactant:** The patent does not specify the co-reactant. You will need to select an appropriate nitrogen source. Common choices for SiCN ALD include **ammonia (NH<sub>3</sub>)** or **nitrogen plasma**. The reactivity of this specific precursor with your chosen co-reactant must be established experimentally [2].

- **Delivery System:** Determine the precursor delivery method (e.g., vapor draw, bubbling) based on its volatility and thermal stability [2].
- **Step 2: Composition & Saturation**
  - **Verify Film Composition:** Use techniques like **X-ray Photoelectron Spectroscopy (XPS)** to confirm the presence of Si, C, and N and determine the film's stoichiometry [2].
  - **Establish Saturation:** For each precursor and co-reactant pulse, vary the dose time while keeping other parameters constant. The growth per cycle (GPC) should reach a plateau, confirming self-limiting ALD behavior. Similarly, optimize purge times to prevent CVD-like parasitic reactions [2].
- **Step 3: Thickness Control**
  - Deposit films with varying numbers of cycles (e.g., 100, 200, 500).
  - Measure the film thickness for each (e.g., by spectroscopic ellipsometry). A linear relationship between thickness and the number of cycles confirms excellent thickness control, a hallmark of ALD [2].
- **Step 4: Property Evaluation**
  - Once a baseline process is established, characterize the material properties critical for your application. This may include:
    - **Electrical Properties:** Resistivity, leakage current.
    - **Optical Properties:** Refractive index.
    - **Mechanical Properties:** Density, stress.
    - **Chemical Properties:** Etch resistance, thermal stability [2].
- **Step 5: Process Optimization**
  - **Temperature Window:** Deposit films at different temperatures to find the "ALD window" – the temperature range where the GPC is constant and the film properties are optimal [2].
  - **Nucleation & Conformality:** Study the initial growth on your specific substrate and evaluate film conformity on 3D structures if required [2].

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## References

1. US9643844B2 - Low temperature atomic of films... layer deposition [patents.google.com]
2. Process Development – 10 steps to... Atomic Layer Deposition [atomiclimits.com]

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